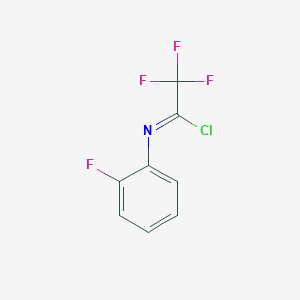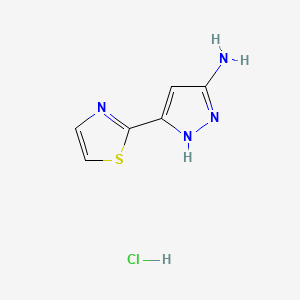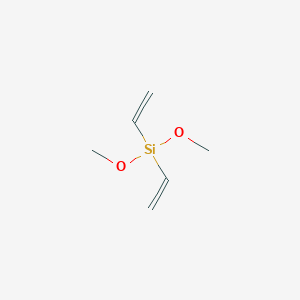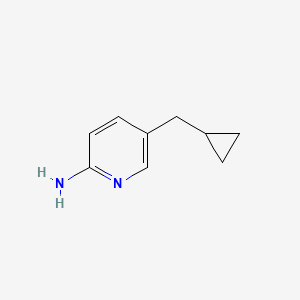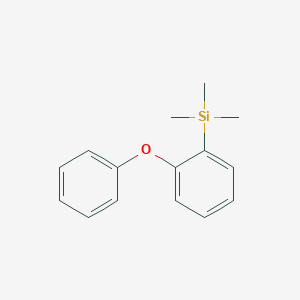
Trimethyl(2-phenoxyphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-phenoxyphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenoxyphenyl)silane typically involves the reaction of 2-phenoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Phenoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-phenoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl(2-phenoxyphenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.
Mechanism of Action
The mechanism of action of Trimethyl(2-phenoxyphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The phenoxy group can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(2-methoxyphenyl)silane
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl(2-phenoxyphenyl)silane is unique due to the presence of the 2-phenoxyphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
17049-42-2 |
|---|---|
Molecular Formula |
C15H18OSi |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
trimethyl-(2-phenoxyphenyl)silane |
InChI |
InChI=1S/C15H18OSi/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
BKZXKAWZSQZYIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
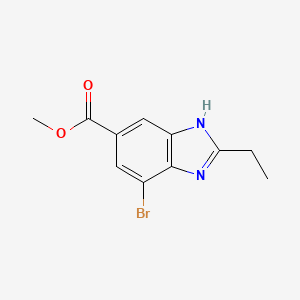
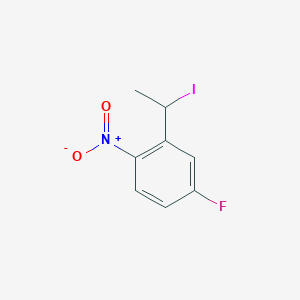
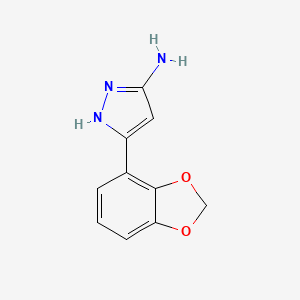
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
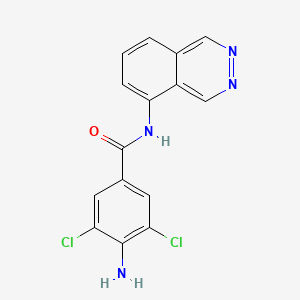
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)

![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
